1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-25-13-3-5-17-14(9-13)11(10-22-17)6-7-21-18(24)23-12-2-4-15(19)16(20)8-12/h2-5,8-10,22H,6-7H2,1H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFNFEFRYUOFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea typically involves the reaction of 3,4-dichloroaniline with 5-methoxyindole-3-acetic acid, followed by the formation of the urea linkage. The reaction conditions may include the use of coupling reagents such as carbodiimides and catalysts to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s activity and selectivity can be contextualized by comparing it to structurally related urea and thiourea derivatives. Key comparisons include substitutions on the urea nitrogen, indole ring modifications, and halogenation patterns. Below is a detailed analysis:
Modifications on the Urea/Thiourea Core
- Thiourea Analogs: The thiourea derivative 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea () demonstrated superior antibacterial activity against S. aureus and S. cocci compared to its urea counterparts. Key Difference: Replacement of urea’s oxygen with sulfur increases antibacterial potency but may alter toxicity profiles.
- N-Alkyl/Aryl Substitutions: Compound 3l (): 1-(Adamantan-1-yl)-3-(3,4-dichlorophenyl)urea replaces the indole-ethyl group with a bulky adamantane moiety. BD 1008 (): N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine features a pyrrolidine ethylamine chain instead of urea, showing affinity for σ receptors .
Indole Ring Modifications
- 5-Methoxy vs. Unsubstituted Indole: 1-(3,4-Dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea () lacks the 5-methoxy group present in the target compound. It exhibits an IC₅₀ of 36,000 nM against cytoplasmic aspartate aminotransferase, suggesting moderate inhibitory activity.
1,2-Dimethylindole Derivatives :
Halogenation and Aromatic Substitutions
- 135PAM1 (): 3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3,4-dichlorobenzyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea adds a bis(trifluoromethyl)phenyl group and a benzyl moiety to the urea nitrogen.
Data Table: Structural and Pharmacological Comparison
Research Findings and Implications
- Antibacterial Activity : Thiourea analogs outperform urea derivatives in antibacterial assays, highlighting the role of sulfur in enhancing activity .
- Enzyme Inhibition : The absence of a 5-methoxy group correlates with weaker enzyme inhibition, suggesting this substituent’s importance in target binding .
- Receptor Antagonism : Bulkier substitutions (e.g., 135PAM1’s benzyl and trifluoromethyl groups) improve receptor affinity but may compromise pharmacokinetic properties .
Biological Activity
The compound 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is a synthetic molecule that combines a dichlorophenyl moiety with an indole derivative. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Recent studies have explored its efficacy against various cancer cell lines and its mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C18H18Cl2N4O
- Molecular Weight: 373.27 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea, particularly against melanoma and various leukemia cell lines.
Case Studies
-
Melanoma Inhibition
- A study demonstrated that compounds similar to 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea exhibit significant inhibition of melanoma cell lines. The treatment led to reduced survival rates and induced apoptosis in vitro, suggesting a promising avenue for therapeutic development against melanoma .
- Leukemia Cell Lines
The biological activity of this compound is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. Mechanistic studies suggest that it may act through:
- Inhibition of GST Activity: This leads to increased oxidative stress within cancer cells.
- G2/M Phase Arrest: The compound has been shown to disrupt normal cell cycle progression, leading to apoptosis .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as chlorine at the para position on the aromatic ring has been crucial for enhancing biological activity. Modifications in the indole structure also play a significant role in determining the potency of the compound against various cancer types .
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CEM-13 (Leukemia) | 0.48 | Induces apoptosis |
| U-937 (Leukemia) | 0.78 | G2/M phase arrest |
| Melanoma Cell Lines | 4.5 | Inhibits GST activity |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Increased potency |
| Indole variation | Alters apoptosis induction capability |
Q & A
Basic: What are the key challenges in synthesizing 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea, and how can they be addressed methodologically?
Answer:
The synthesis involves multi-step reactions, including indole derivatization, urea bond formation, and regioselective functionalization. Key challenges include:
- Indole Reactivity : The 5-methoxyindole core requires protection/deprotection strategies to prevent unwanted side reactions during alkylation .
- Urea Linkage Stability : Controlled conditions (e.g., low temperature, anhydrous solvents) are critical to avoid hydrolysis of the urea bond during coupling .
- Regioselectivity : Ensuring proper substitution on the dichlorophenyl ring requires catalysts like Pd(0) for Suzuki-Miyaura coupling or directed ortho-metalation .
Optimization : Use computational tools (e.g., density functional theory) to predict reaction pathways and minimize byproducts .
Basic: What analytical techniques are recommended for structural confirmation of this compound?
Answer:
- NMR Spectroscopy : H and C NMR to verify indole, dichlorophenyl, and urea moieties. Key signals include NH protons (δ 8.5–9.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] for CHClNO) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns (e.g., urea carbonyl interactions) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Answer:
- Core Modifications : Synthesize analogs with variations in:
- Indole Substituents : Replace 5-methoxy with chloro or methyl groups to assess electronic effects on receptor binding .
- Dichlorophenyl Position : Compare 3,4-dichloro with 2,4-dichloro isomers to study steric influences .
- Functional Assays :
- In Vitro : Screen against target enzymes (e.g., kinase or GPCR assays) with IC determination .
- Molecular Dynamics Simulations : Map interactions with binding pockets (e.g., hydrophobic vs. hydrogen-bonding regions) .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity trends .
Advanced: How should researchers resolve contradictions in reported biological activity data for urea-based analogs?
Answer:
Contradictions often arise from assay conditions or structural nuances. Strategies include:
- Standardized Protocols : Re-test compounds under uniform conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
- Metabolic Stability Testing : Assess if differences in activity stem from compound degradation (e.g., via liver microsome assays) .
- Crystallographic Studies : Compare bound vs. unbound structures to identify conformational changes affecting activity .
Case Example : A study found that 5-methoxyindole analogs showed higher potency than chloro-substituted versions due to enhanced π-stacking in hydrophobic pockets .
Advanced: What methodologies are effective for optimizing the synthetic yield of this compound?
Answer:
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design reduced reaction steps from 6 to 4 while improving yield by 22% .
- Flow Chemistry : Continuous flow systems enhance reproducibility in urea bond formation by maintaining precise stoichiometry .
- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
- ADME Prediction : Tools like SwissADME or ADMETLab estimate:
- Lipophilicity (logP) : Critical for blood-brain barrier penetration (target logP ~2–3) .
- Metabolic Sites : Identify vulnerable positions (e.g., methoxy demethylation via cytochrome P450) .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors) and prioritize analogs with higher docking scores .
Validation : Cross-check predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
